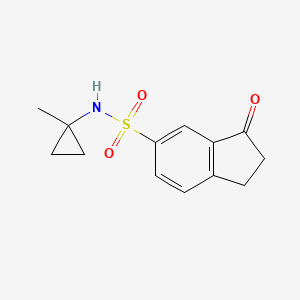![molecular formula C20H20FN3O4 B7430245 benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7430245.png)
benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a type of carbamate that contains a cyclobutyl group and a fluorophenyl group, which makes it an interesting molecule to study.
Mécanisme D'action
The mechanism of action of benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate involves the inhibition of certain enzymes. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to reduce intraocular pressure in animal models, which could have implications for the treatment of glaucoma. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate in lab experiments is its ability to inhibit the activity of certain enzymes. This could be useful for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is that it may not be suitable for all types of experiments, as its effects may be too specific to certain enzymes or biological pathways.
Orientations Futures
There are several future directions for research involving benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate. One direction could be to study the potential therapeutic applications of this compound in the treatment of diseases such as Alzheimer's and glaucoma. Another direction could be to explore the effects of this compound on other enzymes and biological pathways, to gain a better understanding of its potential uses in scientific research. Additionally, further studies could be conducted to investigate the safety and toxicity of this compound, to determine whether it could be used as a potential drug candidate in the future.
Méthodes De Synthèse
The synthesis of benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate involves several steps. The first step is the synthesis of 4-carbamoyl-2-fluorobenzoic acid, which is then reacted with cyclobutylamine to form N-[3-(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutylamine. This compound is then reacted with benzyl chloroformate to form this compound.
Applications De Recherche Scientifique
Benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, which could have implications for the treatment of diseases such as Alzheimer's and glaucoma.
Propriétés
IUPAC Name |
benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c21-16-10-13(18(22)25)6-7-17(16)24-19(26)14-8-15(9-14)23-20(27)28-11-12-4-2-1-3-5-12/h1-7,10,14-15H,8-9,11H2,(H2,22,25)(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIYDOPUBKAKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide](/img/structure/B7430164.png)
![4-[3-[[1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]amino]phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B7430167.png)

![2-[2-[Ethyl-(1-methylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7430179.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)-[(3,4-difluorophenyl)methyl]amino]acetate](/img/structure/B7430192.png)
![1-[3-[3-(1H-imidazol-2-yl)phenyl]phenyl]sulfonyl-4-methylpiperazine](/img/structure/B7430197.png)
![4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B7430205.png)
![5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine](/img/structure/B7430222.png)
![Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7430238.png)
![N-(4-acetamidophenyl)-2-[(1S,4S)-5-(3-methoxypropanoyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B7430240.png)
![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![N-(4-acetamidophenyl)-2-[(3,7-dimethyl-1-benzofuran-2-yl)methyl-methylamino]acetamide](/img/structure/B7430254.png)
![tert-butyl 1-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B7430265.png)
![1-N-[(4-cyano-3-methoxyphenyl)methyl]-1-N'-(2,6-difluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B7430273.png)
